molecular formula C2H5NO2 B043606 Glycine-1-13C,15N CAS No. 112898-03-0

Glycine-1-13C,15N

Cat. No.: B043606
CAS No.: 112898-03-0
M. Wt: 77.053 g/mol
InChI Key: DHMQDGOQFOQNFH-SUEIGJEOSA-N
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Description

Glycine-1-13C,15N is a stable isotope-labeled form of glycine, where the carbon and nitrogen atoms are replaced with their respective isotopes, carbon-13 and nitrogen-15. Glycine is the simplest amino acid and plays a crucial role as an inhibitory neurotransmitter in the central nervous system. It also acts as a co-agonist with glutamate, facilitating excitatory potential at the glutaminergic N-methyl-D-aspartic acid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine-1-13C,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glycine molecule. This can be achieved through various synthetic routes, including:

    Chemical Synthesis: Starting from labeled precursors such as carbon-13 labeled formaldehyde and nitrogen-15 labeled ammonia, glycine can be synthesized through a series of chemical reactions.

    Biosynthesis: Utilizing microorganisms that can incorporate isotopes into their metabolic pathways to produce labeled glycine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using labeled precursors. The process is optimized to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form glyoxylate and ammonia.

    Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various reagents, including halogenating agents and nucleophiles, are used under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include glyoxylate, ammonia, and various substituted glycine derivatives .

Scientific Research Applications

Glycine-1-13C,15N has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of glycine in biochemical pathways.

    Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of neurotransmitter functions.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of glycine in the body.

    Industry: Applied in the production of labeled compounds for research and development purposes.

Comparison with Similar Compounds

    Glycine-2-13C,15N: Another labeled form of glycine with isotopes at different positions.

    Glycine-13C2,15N: Contains two carbon-13 isotopes and one nitrogen-15 isotope.

    Labeled Aminoacetic Acid: A general term for glycine labeled with various isotopes.

Uniqueness: Glycine-1-13C,15N is unique due to the specific positioning of the isotopes, which allows for targeted studies of metabolic pathways and neurotransmitter functions. Its high purity and isotopic enrichment make it a valuable tool in scientific research .

Properties

IUPAC Name

2-(15N)azanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-SUEIGJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.053 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine-1-13C,15N
Reactant of Route 2
Glycine-1-13C,15N
Reactant of Route 3
Glycine-1-13C,15N
Reactant of Route 4
Glycine-1-13C,15N
Reactant of Route 5
Glycine-1-13C,15N
Reactant of Route 6
Glycine-1-13C,15N

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